![molecular formula C19H22N2O3S B3579529 biphenyl-4-yl[4-(ethylsulfonyl)piperazin-1-yl]methanone](/img/structure/B3579529.png)
biphenyl-4-yl[4-(ethylsulfonyl)piperazin-1-yl]methanone
Overview
Description
Biphenyl-4-yl[4-(ethylsulfonyl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine is 358.13511374 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Biphenyl-4-yl[4-(ethylsulfonyl)piperazin-1-yl]methanone is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a biphenyl framework and a piperazine moiety substituted with an ethylsulfonyl group, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
1. Anticancer Properties
Research indicates that biphenyl derivatives exhibit anticancer activities by inhibiting specific enzymes involved in cancer progression. For instance, related compounds have been shown to target poly (ADP-ribose) polymerase (PARP) in human breast cancer cells, enhancing apoptosis and reducing cell viability at IC50 values comparable to established treatments like Olaparib .
2. Enzyme Inhibition
Biphenyl derivatives are known to act as inhibitors for various enzymes. In particular, studies have demonstrated their ability to inhibit tyrosinase, which is crucial in melanin production. For example, one derivative showed an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, significantly more effective than the reference compound kojic acid .
The biological activity of this compound is largely attributed to its ability to interact with multiple biological targets:
- Enzyme Binding : The compound's structure allows it to bind effectively to enzyme active sites, inhibiting their catalytic activity.
- Receptor Modulation : Similar biphenyl compounds have been shown to modulate GPR40 receptors, which are implicated in metabolic diseases such as diabetes .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and structural characteristics of compounds related to this compound:
Compound Name | Structure Type | Biological Activity |
---|---|---|
1-(biphenyl)-2-methylpropan-1-one | Ketone | Anticancer, anti-inflammatory |
4-(ethylsulfonyl)-piperazine | Sulfonamide | CNS activity |
1-benzhydryl-piperazine | Piperazine | Antidepressant |
Ethanolamine-biphenylic derivative | Amino alcohol | Antimicrobial |
This compound | Hybrid | Anticancer, enzyme inhibition |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of biphenyl derivatives in various biological assays:
- Anticancer Activity : A study showed that biphenyl derivatives could inhibit PARP1 activity significantly, leading to increased apoptosis markers like cleaved PARP and phosphorylated H2AX .
- Tyrosinase Inhibition : Research on structurally similar compounds revealed that modifications in the biphenylic structure could enhance tyrosinase inhibition without cytotoxic effects on normal cells .
- GPR40 Modulation : Compounds similar to this compound demonstrated potential in modulating GPR40 receptors, suggesting applications in treating metabolic disorders .
Scientific Research Applications
Biphenyl-4-yl[4-(ethylsulfonyl)piperazin-1-yl]methanone is a synthetic organic compound with a molecular formula of C₁₈H₂₃N₃O₂S and a molecular weight of approximately 341.46 g/mol. It is characterized by a biphenyl structure, featuring two phenyl rings connected by a single bond, a methanone functional group, and a piperazine ring substituted with an ethylsulfonyl group. This unique structure suggests potential biological activity and applications in medicinal chemistry.
Potential Applications
This compound's structure allows it to interact with multiple biological targets, making it a candidate for research in medicinal chemistry. Compounds similar to it have been investigated for various biological activities.
Antimicrobial Activity: This compound may possess antibacterial and antifungal properties.
CNS Activity: Some compounds in this family have demonstrated activity in the central nervous system. For example, 4-(ethylsulfonyl)-piperazine exhibits CNS activity.
Enzyme and Receptor Interactions: Research indicates that biphenyl analogs can act as inhibitors for specific enzymes and receptors, influencing their pharmacological profiles. Interaction studies often focus on binding affinities and mechanisms of action with biological targets such as enzymes and receptors. Techniques like spectroscopy, crystallography, and molecular docking are employed in these studies to elucidate the compound's pharmacodynamic and pharmacokinetic properties, informing potential therapeutic uses.
Structural Similarity and Biological Activities
This compound shares structural similarities with other compounds, which can be compared based on their functional groups and biological activities:
Compound Name | Structure Type | Biological Activity |
---|---|---|
1-(biphenyl)-2-methylpropan-1-one | Ketone | Anticancer, anti-inflammatory |
4-(ethylsulfonyl)-piperazine | Sulfonamide | CNS activity |
1-benzhydryl-piperazine | Piperazine derivative | Antidepressant |
Ethanolamine-biphenylic derivative | Amino alcohol | Antimicrobial |
Related Biphenyl Compounds
Other biphenyl compounds have demonstrated diverse biological activities and potential therapeutic applications:
Biphenyl Compounds for Diabetes and Related Conditions: Substituted biphenyl compounds have demonstrated an ability to modulate GPR40 and may be useful for treating or preventing diabetes and related conditions . These conditions include diabetic retinopathy, neuropathy, and nephropathy, as well as insulin resistance, hyperglycemia, hyperinsulinemia, elevated blood levels of fatty acids or glycerol, hyperlipidemia, obesity, hypertriglyceridemia, syndrome X, ketosis acidosis, glucose intolerance, hypercholesterolemia, dyslipidemia, metabolic syndrome, cardiovascular disease, renal disease, thrombotic disorders, nephropathy, sexual dysfunction, skin disease, indigestion, hypoglycemia, cancer, edema, diabetes complications, atherosclerosis, or hypertension .
Properties
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(4-phenylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-25(23,24)21-14-12-20(13-15-21)19(22)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHQHECHNHGIMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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